

Technical Guide: Spectral Analysis of 1-(3-Diethylaminopropyl)Piperazine (CAS 22764-55-2)

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Compound of Interest

Compound Name:	1-(3-Diethylaminopropyl)Piperazine
Cat. No.:	B1301069

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Disclaimer: This document provides a comprehensive overview of the expected spectral characteristics and general analytical methodologies for **1-(3-Diethylaminopropyl)Piperazine**. As of the latest search, specific experimental spectral data (¹H NMR, ¹³C NMR, MS, IR) for this compound is not readily available in public databases. The information presented herein is based on established principles of organic spectroscopy and data from analogous structures.

Introduction

1-(3-Diethylaminopropyl)Piperazine is a diamine derivative with potential applications in pharmaceutical and chemical research. Its structure, featuring a piperazine ring, a diethylamino group, and a propyl linker, gives rise to a distinct spectral fingerprint. This guide outlines the probable spectral data and the experimental protocols for its determination.

Chemical Structure:

Molecular Formula: C₁₁H₂₅N₃[\[1\]](#)

Molecular Weight: 199.34 g/mol [\[1\]](#)

Predicted and Expected Spectral Data

Due to the absence of specific experimental data, this section details the predicted and expected spectral characteristics based on the molecule's functional groups and data from similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.^[2] For **1-(3-Diethylaminopropyl)Piperazine**, electrospray ionization (ESI) would be a suitable method.

Table 1: Predicted Mass Spectrometry Data^[3]

Adduct	Predicted m/z
$[\text{M}+\text{H}]^+$	200.21213
$[\text{M}+\text{Na}]^+$	222.19407
$[\text{M}-\text{H}]^-$	198.19757
$[\text{M}+\text{NH}_4]^+$	217.23867
$[\text{M}+\text{K}]^+$	238.16801
$[\text{M}]^+$	199.20430

Note: These values are computationally predicted and await experimental verification.

Expected Fragmentation: The molecule is expected to fragment via cleavage of the C-C and C-N bonds. Common fragments would likely arise from the loss of the diethylamino group, the propyl chain, or cleavage within the piperazine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ^1H NMR spectrum will show signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms.

Table 2: Expected ^1H NMR Spectral Data

Assignment	Expected Chemical Shift (ppm)	Multiplicity	Integration
-N(CH ₂ CH ₃) ₂ (methyl protons)	~1.0	Triplet	6H
-N(CH ₂ CH ₃) ₂ (methylene protons)	~2.5	Quartet	4H
-CH ₂ -CH ₂ -CH ₂ - (central methylene)	~1.7	Quintet	2H
Piperazine-CH ₂ -CH ₂ -	~2.4	Triplet	2H
Diethylamino-CH ₂ -CH ₂ -	~2.4	Triplet	2H
Piperazine ring protons	~2.3 - 2.9	Multiplet	8H
Piperazine N-H	Broad singlet, variable	Singlet	1H

Note: These are estimated chemical shifts and may vary based on the solvent and other experimental conditions.

The ^{13}C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 3: Expected ^{13}C NMR Spectral Data

Assignment	Expected Chemical Shift (ppm)
-N(CH ₂ CH ₃) ₂ (methyl carbons)	~12
-N(CH ₂ CH ₃) ₂ (methylene carbons)	~47
-CH ₂ -CH ₂ -CH ₂ - (central carbon)	~25
Piperazine-CH ₂ -CH ₂ -	~57
Diethylamino-CH ₂ -CH ₂ -	~53
Piperazine ring carbons	~46, ~55

Note: These are estimated chemical shifts and are influenced by the solvent and experimental setup.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[4]

Table 4: Expected IR Absorption Bands

Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity
N-H Stretch (secondary amine)	3350 - 3310	Weak-Medium
C-H Stretch (aliphatic)	3000 - 2850	Strong
N-H Bend (secondary amine)	1580 - 1490	Variable
C-N Stretch	1250 - 1020	Medium

Note: The absence of a carbonyl (C=O) peak around 1700 cm⁻¹ would be a key identifying feature.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectral data.

Sample Preparation

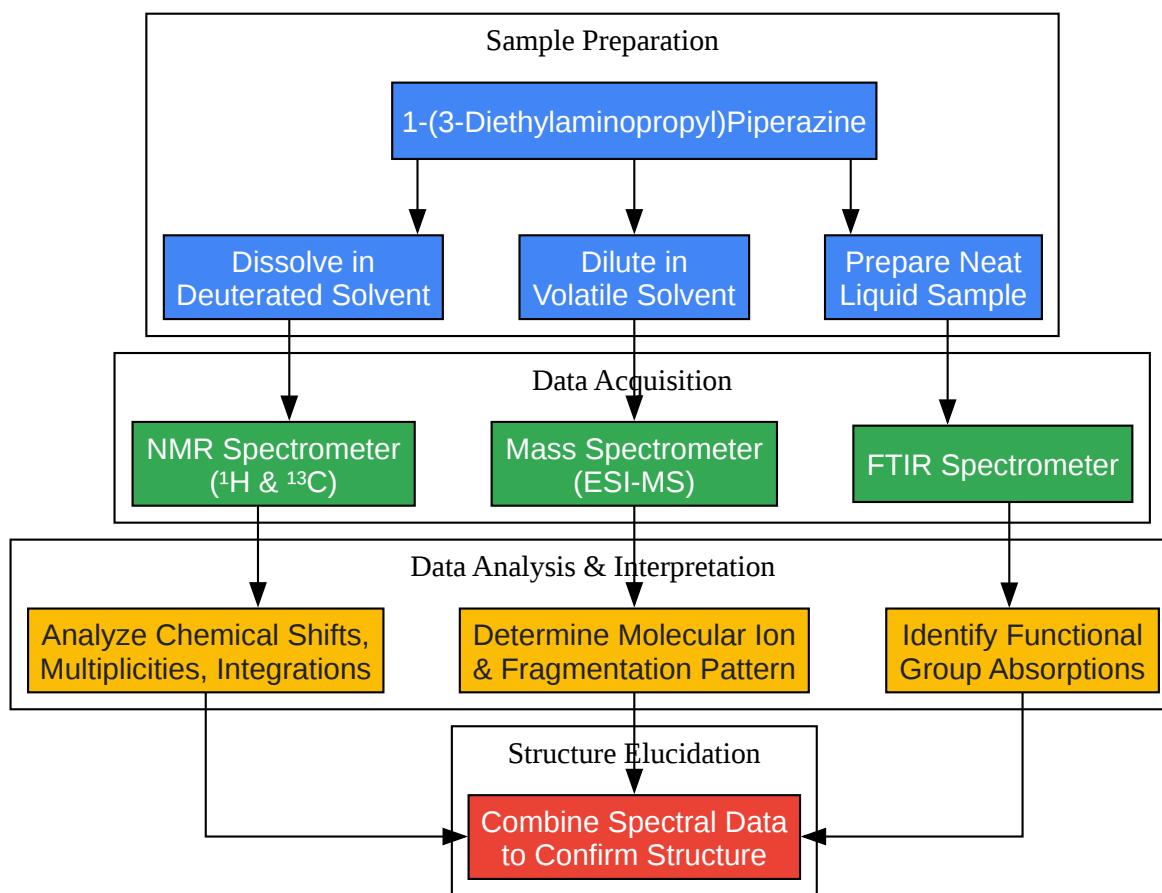
- NMR Spectroscopy: The sample (typically 5-10 mg) should be dissolved in a deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6) in a 5 mm NMR tube. The choice of solvent is critical and can affect chemical shifts.
- Mass Spectrometry: For ESI-MS, the sample is typically dissolved in a mixture of volatile organic solvents like methanol or acetonitrile and water to a concentration of about 1 mg/mL. [\[4\]](#) Further dilution to the $\mu\text{g}/\text{mL}$ or ng/mL range is often necessary.
- IR Spectroscopy: As **1-(3-Diethylaminopropyl)Piperazine** is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
- ^1H NMR: A standard proton experiment is performed. Key parameters to set include the number of scans, relaxation delay, and spectral width.
- ^{13}C NMR: A proton-decoupled ^{13}C experiment is standard. A larger number of scans is typically required due to the lower natural abundance of ^{13}C .
- Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
- Mode: Data can be acquired in both positive and negative ion modes to observe different adducts.
- Analysis: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Procedure: A background spectrum of the empty sample compartment is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.

Data Interpretation Workflow

The following diagram illustrates a typical workflow for the spectral analysis and structure elucidation of an organic compound like **1-(3-Diethylaminopropyl)Piperazine**.



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Caption: Workflow for Spectral Analysis of an Organic Compound.

Conclusion

While experimental spectral data for **1-(3-Diethylaminopropyl)Piperazine** is not currently available in the public domain, a comprehensive analysis of its structure allows for the prediction of its key spectral features. The methodologies outlined in this guide provide a robust framework for researchers to acquire and interpret the necessary data for the unambiguous identification and characterization of this compound. The combined application of MS, NMR, and IR spectroscopy will be essential for confirming its molecular structure and purity.

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